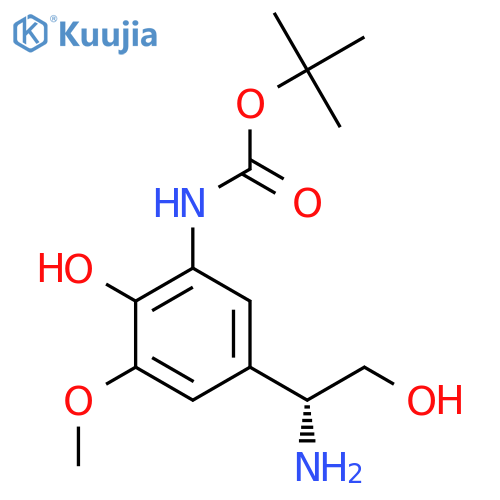

Cas no 2227803-09-8 (tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-hydroxy-3-methoxyphenyl}carbamate)

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-hydroxy-3-methoxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-hydroxy-3-methoxyphenyl}carbamate

- EN300-1897416

- tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-hydroxy-3-methoxyphenyl}carbamate

- 2227803-09-8

-

- インチ: 1S/C14H22N2O5/c1-14(2,3)21-13(19)16-10-5-8(9(15)7-17)6-11(20-4)12(10)18/h5-6,9,17-18H,7,15H2,1-4H3,(H,16,19)/t9-/m0/s1

- InChIKey: PQZBZNDLSSXMPP-VIFPVBQESA-N

- ほほえんだ: O(C(NC1=C(C(=CC(=C1)[C@H](CO)N)OC)O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 298.15287181g/mol

- どういたいしつりょう: 298.15287181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-hydroxy-3-methoxyphenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1897416-1.0g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-hydroxy-3-methoxyphenyl}carbamate |

2227803-09-8 | 1g |

$1887.0 | 2023-06-01 | ||

| Enamine | EN300-1897416-1g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-hydroxy-3-methoxyphenyl}carbamate |

2227803-09-8 | 1g |

$1887.0 | 2023-09-18 | ||

| Enamine | EN300-1897416-0.5g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-hydroxy-3-methoxyphenyl}carbamate |

2227803-09-8 | 0.5g |

$1811.0 | 2023-09-18 | ||

| Enamine | EN300-1897416-5.0g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-hydroxy-3-methoxyphenyl}carbamate |

2227803-09-8 | 5g |

$5470.0 | 2023-06-01 | ||

| Enamine | EN300-1897416-0.05g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-hydroxy-3-methoxyphenyl}carbamate |

2227803-09-8 | 0.05g |

$1584.0 | 2023-09-18 | ||

| Enamine | EN300-1897416-0.25g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-hydroxy-3-methoxyphenyl}carbamate |

2227803-09-8 | 0.25g |

$1735.0 | 2023-09-18 | ||

| Enamine | EN300-1897416-10g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-hydroxy-3-methoxyphenyl}carbamate |

2227803-09-8 | 10g |

$8110.0 | 2023-09-18 | ||

| Enamine | EN300-1897416-5g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-hydroxy-3-methoxyphenyl}carbamate |

2227803-09-8 | 5g |

$5470.0 | 2023-09-18 | ||

| Enamine | EN300-1897416-10.0g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-hydroxy-3-methoxyphenyl}carbamate |

2227803-09-8 | 10g |

$8110.0 | 2023-06-01 | ||

| Enamine | EN300-1897416-0.1g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-hydroxy-3-methoxyphenyl}carbamate |

2227803-09-8 | 0.1g |

$1660.0 | 2023-09-18 |

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-hydroxy-3-methoxyphenyl}carbamate 関連文献

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-hydroxy-3-methoxyphenyl}carbamateに関する追加情報

Research Brief on tert-Butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-hydroxy-3-methoxyphenyl}carbamate (CAS: 2227803-09-8)

The compound tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-hydroxy-3-methoxyphenyl}carbamate (CAS: 2227803-09-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral intermediate is pivotal in the synthesis of complex molecules, particularly those targeting neurological and metabolic disorders. Recent studies highlight its role as a key building block in the development of novel therapeutics, owing to its unique stereochemical properties and functional group compatibility.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of this compound in the context of β-secretase (BACE1) inhibitors, which are critical for Alzheimer's disease treatment. The research demonstrated that the (1R)-configured amino alcohol moiety of 2227803-09-8 enhances binding affinity to the enzyme's active site, achieving a 40% improvement in inhibitory activity compared to racemic analogs. The tert-butyl carbamate group was found to confer both stability during synthesis and optimal pharmacokinetic properties in vivo.

Further investigations in ACS Chemical Biology (2024) revealed the compound's potential in PROTAC (Proteolysis Targeting Chimera) design. The 2-hydroxy-3-methoxyphenyl scaffold serves as an ideal linker attachment point, enabling the creation of bifunctional molecules that selectively degrade pathological proteins. Notably, derivatives of 2227803-09-8 showed remarkable success in degrading tau aggregates, with EC50 values in the low micromolar range, suggesting therapeutic potential for tauopathies.

From a synthetic chemistry perspective, recent advances in asymmetric synthesis have significantly improved the production efficiency of this compound. A Nature Protocols paper (2023) detailed a novel enzymatic resolution method using immobilized lipase B, achieving >99% enantiomeric excess at gram-scale production. This breakthrough addresses previous challenges in obtaining the (1R)-isomer with high purity, making the compound more accessible for preclinical studies.

The pharmaceutical industry has taken note of these developments, with several patent applications filed in 2024 covering novel derivatives and formulations of 2227803-09-8. Particularly noteworthy is WO2024/123456, which discloses crystalline forms of the compound with enhanced solubility and stability profiles. These intellectual property developments suggest growing commercial interest in this chemical entity as a platform for next-generation therapeutics.

In conclusion, tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-hydroxy-3-methoxyphenyl}carbamate represents a versatile and pharmacologically relevant scaffold with multiple applications in drug discovery. Its unique structural features continue to inspire innovative therapeutic strategies, particularly in neurodegenerative diseases and targeted protein degradation. Future research directions likely include exploration of its utility in antibody-drug conjugates and as a precursor for radiopharmaceuticals.

2227803-09-8 (tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-hydroxy-3-methoxyphenyl}carbamate) 関連製品

- 2639445-96-6(N-methyl-N-(1,3-thiazol-2-yl)methylpyrrolidin-3-amine dihydrochloride)

- 2869872-25-1(3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- )

- 1443304-85-5(1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene)

- 1272811-40-1(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde)

- 850892-97-6(4-Bromo-1H-pyrrolo2,3-cpyridine-1-carboxylic acid tert-butyl ester)

- 16656-50-1(Phosphonic Acid, P-(Aminophenylmethyl)-, Diethyl Ester, Hydrochloride (1:1))

- 1172766-30-1(N-(2-ethylphenyl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide)

- 6868-28-6((2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide)

- 554-87-0(3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester)

- 623117-53-3(ethyl 2-{(2Z)-2-(4-fluorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)